7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
CAS No.: 1071540-51-6
Cat. No.: VC3073526
Molecular Formula: C10H12ClNOSi
Molecular Weight: 225.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1071540-51-6 |
|---|---|
| Molecular Formula | C10H12ClNOSi |
| Molecular Weight | 225.74 g/mol |
| IUPAC Name | (7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane |
| Standard InChI | InChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3 |
| Standard InChI Key | AYTYKFMMCYBPDB-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C1=CC2=NC=CC(=C2O1)Cl |
| Canonical SMILES | C[Si](C)(C)C1=CC2=NC=CC(=C2O1)Cl |
Introduction
Chemical Structure and Properties
Structural Features
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine possesses a distinctive molecular structure characterized by a fused bicyclic system . The core structure consists of a furan ring fused with a pyridine ring, creating the furo[3,2-b]pyridine scaffold. The compound contains a chlorine atom at position 7 and a trimethylsilyl group ((CH3)3Si-) at position 2 .
The furo[3,2-b]pyridine core represents an interesting heterocyclic system with an oxygen atom in the five-membered furan ring and a nitrogen atom in the six-membered pyridine ring. This arrangement creates a planar π-conjugated system that contributes to the compound's electronic properties and potential reactivity patterns.
The positioning of the chloro and trimethylsilyl groups at specific locations on this fused ring system is particularly noteworthy, as it differentiates this compound from structural isomers and related derivatives. The presence of these functional groups significantly influences the compound's chemical behavior, reactivity, and potential biological activities.
Physical and Chemical Properties
The molecular weight of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is 225.74 g/mol, consistent with its molecular formula C10H12ClNOSi . Available data indicates the compound has the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClNOSi |
| Molecular Weight | 225.74 g/mol |
| CAS Number | 1071540-51-6 |
| LogP | 3.02640 |
| PSA (Polar Surface Area) | 26.03000 |
The LogP value of 3.02640 suggests that the compound has moderately lipophilic properties , which may influence its solubility in various solvents and potential membrane permeability in biological systems. The relatively low polar surface area (PSA) of 26.03000 further indicates potential for membrane penetration, which could be relevant for pharmaceutical applications.
Nomenclature and Identifiers
IUPAC Name
The IUPAC name of the compound is (7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane . This systematic name provides information about the core structure (furo[3,2-b]pyridine) and the positions of the substituents (7-chloro and 2-trimethylsilyl).
Other Identifiers
The compound is registered in various chemical databases and can be identified using the following identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 1071540-51-6 |
| PubChem CID | 59427339 |
| InChI | InChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3 |
| InChIKey | AYTYKFMMCYBPDB-UHFFFAOYSA-N |
| SMILES | CSi(C)C1=CC2=NC=CC(=C2O1)Cl |
These identifiers are essential for unambiguous identification of the compound in chemical literature, databases, and commercial catalogues. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) representations provide machine-readable formats that encode the structural information of the compound.
Synonyms
The compound is also known by several synonyms, including:
These alternative names may appear in scientific literature and commercial catalogues, providing researchers with multiple ways to identify and search for this compound.
Chemical Reactions and Reactivity
The reactivity of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is expected to be influenced by its constituent functional groups and heterocyclic system. Based on the structural features, several types of reactions can be anticipated:
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Reactions involving the trimethylsilyl group:
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Protodesilylation under acidic conditions
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Fleming-Tamao oxidation to introduce an oxygen functionality
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Cross-coupling reactions following activation of the C-Si bond
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Use as a directing group for ortho-metallation
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Reactions involving the chloro substituent:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig reactions)
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Reduction to generate the dehalogenated derivative
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Reactions involving the heterocyclic system:
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Electrophilic substitution reactions typical of electron-rich heterocycles
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Cycloaddition reactions
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Metallation reactions, particularly at positions adjacent to the ring heteroatoms
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The exploration of these reactivity patterns could lead to the development of this compound as a valuable building block in organic synthesis, potentially enabling access to more complex heterocyclic structures.
Biological Activities and Applications
While the specific biological activities of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine remain to be fully investigated, its structural features suggest potential relevance in medicinal chemistry and drug discovery.
Fused heterocyclic compounds containing furan and pyridine rings often exhibit diverse biological activities, including:
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Antimicrobial properties: Many heterocyclic compounds show activity against bacterial and fungal pathogens, with the halogen substituent potentially enhancing such activity.
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Anticancer potential: Fused heterocycles frequently demonstrate cytotoxicity against various cancer cell lines, with the specific substitution pattern influencing selectivity and potency.
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Anti-inflammatory effects: Heterocyclic compounds may modulate inflammatory pathways, presenting potential applications in inflammatory disorders.
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Central nervous system activity: Nitrogen-containing heterocycles often interact with neurotransmitter systems, suggesting possible neurological applications.
The trimethylsilyl group, while less common in marketed drugs, may serve as a bioisostere or be utilized as a protection group that could be transformed into other functionalities in derivative compounds. The lipophilic nature of this group may also influence the pharmacokinetic properties of the compound, potentially affecting membrane permeability and distribution in biological systems.
Systematic biological screening of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine and its derivatives could reveal specific therapeutic applications, warranting further investigation in medicinal chemistry research programs.
Comparison with Similar Compounds
A structurally related compound, 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS No. 1821160-95-5), differs from 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine in the position of the chloro substituent. While the latter has the chloro group at position 7, the former features this substituent at position 5.
This positional isomerism can significantly impact the compound's properties in several ways:
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Electronic distribution: The different positioning of the electron-withdrawing chloro group alters the electron density distribution across the heterocyclic system, potentially affecting reactivity patterns.
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Steric considerations: The spatial arrangement of substituents influences molecular recognition events, which can be crucial for interactions with biological targets.
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Metabolic stability: Varying substituent positions can alter the susceptibility to metabolic transformation, affecting pharmacokinetic properties.
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Hydrogen bonding potential: The position of substituents relative to the heterocyclic nitrogen can influence hydrogen bonding patterns, affecting crystal packing, solubility, and target binding.
Comparative studies of these positional isomers could provide valuable insights into structure-activity relationships, guiding rational design of optimized derivatives for specific applications. Such structure-property relationship studies are fundamental to medicinal chemistry and materials science research.
Future Research Directions
Research on 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine presents numerous opportunities for scientific exploration. Future research efforts might productively focus on:
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Synthetic methodology development: Establishing efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives would facilitate broader research applications.
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Comprehensive reactivity studies: Systematic investigation of the compound's chemical behavior under various conditions would expand its utility as a synthetic building block.
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Biological activity screening: Evaluation against diverse biological targets, including antimicrobial, anticancer, and anti-inflammatory assays, could reveal potential therapeutic applications.
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Structure-activity relationship studies: Preparation and testing of structural analogs with modifications at various positions would provide insights into the structural requirements for specific activities.
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Materials science applications: Investigation of the compound's electronic and photophysical properties could reveal potential applications in organic electronics, photovoltaics, or sensor development.
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Computational studies: Theoretical calculations of electronic structure, reactivity indices, and potential binding modes with biological targets could guide experimental design and interpretation.
These research directions would contribute to a more comprehensive understanding of this interesting heterocyclic compound and potentially lead to valuable applications in synthetic organic chemistry, medicinal chemistry, or materials science.
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